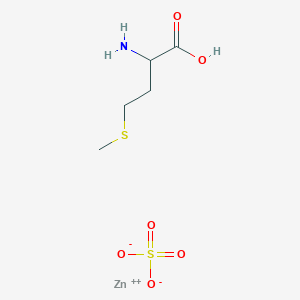
zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate, also known as zinc methionine sulfate, is a compound that consists of the elements zinc, methionine, and sulfate. This compound is commonly used as a nutritional supplement in animal feed to provide a bioavailable source of zinc. It supports various physiological processes in animals, including growth, reproduction, and immune function .
Preparation Methods
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is synthesized by reacting zinc sulfate and DL-methionine in pure water with equal concentration (mol/L). The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods involve similar processes but on a larger scale, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino and carboxyl groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving zinc and methionine.
Biology: The compound is studied for its role in supporting physiological processes in animals, including enzyme function and immune response.
Medicine: Research explores its potential benefits in human health, particularly in zinc supplementation and its effects on growth and immune function.
Industry: It is used in animal feed to improve the nutritional quality and health of livestock
Mechanism of Action
The mechanism of action of zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate involves its role as a source of zinc, which is an essential trace element. Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase. It plays a crucial role in protein synthesis, cell division, and immune function .
Comparison with Similar Compounds
Zinc;2-amino-4-methylsulfanylbutanoic acid;sulfate is unique due to its high bioavailability and reduced risk of toxicity compared to other zinc supplements. Similar compounds include:
Zinc sulfate: A common zinc supplement but with lower bioavailability.
Zinc gluconate: Another zinc supplement with moderate bioavailability.
Zinc acetate: Known for its use in lozenges for treating the common cold. This compound stands out due to its superior absorption and effectiveness in supporting physiological functions
Properties
CAS No. |
80780-38-7 |
|---|---|
Molecular Formula |
C5H14NO6S2Zn+ |
Molecular Weight |
313.7 g/mol |
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid;hydron;sulfuric acid;zinc |
InChI |
InChI=1S/C5H11NO2S.H2O4S.Zn/c1-9-3-2-4(6)5(7)8;1-5(2,3)4;/h4H,2-3,6H2,1H3,(H,7,8);(H2,1,2,3,4);/p+1 |
InChI Key |
OGEJTFLDUCUYKI-UHFFFAOYSA-O |
SMILES |
CSCCC(C(=O)O)N.[O-]S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
[H+].CSCCC(C(=O)O)N.OS(=O)(=O)O.[Zn] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)





